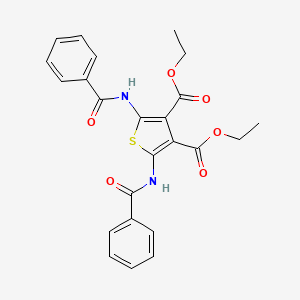

diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate

Description

Diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two benzoylamino groups and two ester groups attached to the thiophene ring, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name |

diethyl 2,5-dibenzamidothiophene-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S/c1-3-31-23(29)17-18(24(30)32-4-2)22(26-20(28)16-13-9-6-10-14-16)33-21(17)25-19(27)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTMKCYUFHANNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.

Introduction of Benzoylamino Groups: The benzoylamino groups are introduced through the reaction of the thiophene derivative with benzoyl chloride and ammonia or an amine under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst, such as sulfuric acid, to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoylamino groups or the thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Benzoyl chloride, ammonia, various amines

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Diethyl 2,5-bis(benzoylamino)-3,4-furandicarboxylate: Similar structure but with an oxygen atom in the ring instead of sulfur.

Diethyl 2,5-bis(benzoylamino)-3,4-pyridinedicarboxylate: Contains a nitrogen atom in the ring.

Diethyl 2,5-bis(benzoylamino)-3,4-thiadiazole-4,5-dicarboxylate: Contains an additional nitrogen atom in the ring.

Uniqueness

Diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate is unique due to the presence of both benzoylamino groups and ester groups attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties, based on recent studies and findings.

Chemical Structure and Properties

This compound is a derivative of thiophene, a heterocyclic compound known for its various biological applications. The structural formula can be represented as follows:

This compound features two benzoyl groups attached to the nitrogen atoms of the amine moieties, which enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer activity . For instance:

- Cell Line Studies : Compounds derived from diethyl 2,5-diaminothiophene-3,4-dicarboxylate were tested against various cancer cell lines, including T47D (breast cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and Ishikawa (endometrial cancer). The results indicated that many derivatives showed significant antiproliferative effects with IC50 values lower than that of the standard drug Doxorubicin (DOX) .

| Compound | Cell Line | IC50 (μM) | Comparison with DOX (μM) |

|---|---|---|---|

| 2b | T47D | 2.3 | 15.5 |

| 2c | T47D | 12.1 | 15.5 |

| 2j | All | 16.0 | 15.5 |

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Some compounds also showed concentration-dependent inhibition of PTP-1B, an enzyme implicated in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity :

- Microbial Testing : The synthesized compounds were evaluated against various microbial strains including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus). Notably, compound 2j demonstrated the highest antimicrobial efficacy across all tested strains .

| Microbial Strain | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 2j | X |

| Escherichia coli | 2j | Y |

| Candida albicans | 2j | Z |

Case Studies and Research Findings

Several case studies further elucidate the biological activity of diethyl derivatives:

- Anticancer Efficacy : A study focused on azomethines derived from diethyl 2,5-diaminothiophene-3,4-dicarboxylate reported that specific derivatives had superior activity against breast cancer cell lines compared to traditional chemotherapeutics .

- Enzymatic Inhibition : Research indicates that some derivatives can inhibit enzymes such as PTP-1B and tyrosinase, suggesting potential applications in metabolic disorders and skin pigmentation issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.